molecular formula C18H19N3O2 B13474857 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid CAS No. 1282957-29-2

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid

Cat. No.: B13474857
CAS No.: 1282957-29-2
M. Wt: 309.4 g/mol
InChI Key: DJQFCXHOAIRFBE-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an appropriate pyrazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide
  • 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name, which highlights the presence of a pyrazolo[1,5-a]pyrimidine core along with specific substituents. The molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, and it possesses a molecular weight of 342.39 g/mol. Its InChI key is RQPCYAXBFGNRKV-UHFFFAOYSA-N, which aids in its identification in chemical databases.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₂
Molecular Weight342.39 g/mol
IUPAC Name2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
InChI KeyRQPCYAXBFGNRKV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. It may modulate the activity of these targets, leading to potential therapeutic effects.

Pharmacological Effects

Research has indicated that compounds similar to 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties, making them candidates for further exploration in treating infections.
  • Anticancer Potential : Preliminary investigations have shown that certain pyrazolo compounds can inhibit cancer cell proliferation, indicating potential use in oncology.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited bacterial growth in vitro .
  • Cancer Cell Inhibition : Research published in Cancer Letters reported that specific pyrazolo compounds could induce apoptosis in cancer cell lines through caspase activation .
  • Inflammatory Response Modulation : A paper in Pharmacology Reports highlighted the anti-inflammatory effects of related compounds by reducing cytokine production in macrophages .

Synthesis and Preparation Methods

The synthesis of 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Preparation of the Pyrazolo Core : Starting from simpler pyrazole derivatives.
  • Substitution Reactions : Introducing substituents at specific positions using reagents like alkyl halides and amines under controlled conditions.

Properties

CAS No.

1282957-29-2

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-3-(3-methylphenyl)-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C18H19N3O2/c1-10(2)16-14(18(22)23)9-19-17-15(12(4)20-21(16)17)13-7-5-6-11(3)8-13/h5-10H,1-4H3,(H,22,23)

InChI Key

DJQFCXHOAIRFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=CC(=C(N3N=C2C)C(C)C)C(=O)O

Origin of Product

United States

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